molecular formula C21H23N3O4 B2354335 3-(2-methoxyethyl)-N-(4-methylphenethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-64-4

3-(2-methoxyethyl)-N-(4-methylphenethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2354335
CAS No.: 892289-64-4
M. Wt: 381.432
InChI Key: WNQKIHBXDDCVMN-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-N-(4-methylphenethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed a range of heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating the vast potential of similar compounds in synthetic chemistry. These compounds, including novel derivatives synthesized from visnaginone and khellinone, have shown significant analgesic and anti-inflammatory activities due to their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2). This highlights the importance of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Biological and Pharmacological Applications

The synthesis of tetrahydroisoquinolinium derivatives from compounds like N-methyl-laudanosine and N-methyl-noscapine, and their evaluation as ligands for apamin-sensitive Ca2+-activated K+ channels, exemplify the therapeutic potential of quinazoline derivatives in neuroscience. These compounds were studied for their affinity towards apamin-sensitive binding sites, indicating their relevance in researching ion channel modulators which could lead to new treatments for neurological disorders (Graulich et al., 2006).

Antimicrobial and Antitumor Activities

Quinazolinone and thiazolidinone compounds have been synthesized and tested for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This suggests the compound's potential in addressing resistance to conventional antibiotics and developing new antimicrobial agents (Desai et al., 2011). Moreover, the synthesis of derivatives with a focus on cytotoxic activities against cancer cell lines underscores the role of such compounds in cancer research, offering a foundation for developing novel antitumor medications (Bu et al., 2000).

Properties

IUPAC Name

3-(2-methoxyethyl)-N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-3-5-15(6-4-14)9-10-22-19(25)16-7-8-17-18(13-16)23-21(27)24(20(17)26)11-12-28-2/h3-8,13H,9-12H2,1-2H3,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQKIHBXDDCVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.